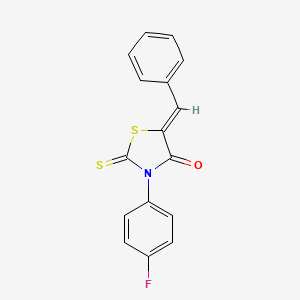![molecular formula C25H29NO4 B6065735 2-[2-(3,4-Diethoxyphenyl)acetyl]-3-(methylamino)-5-phenyl-2-cyclohexen-1-one](/img/structure/B6065735.png)
2-[2-(3,4-Diethoxyphenyl)acetyl]-3-(methylamino)-5-phenyl-2-cyclohexen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(3,4-Diethoxyphenyl)acetyl]-3-(methylamino)-5-phenyl-2-cyclohexen-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexenone ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Diethoxyphenyl)acetyl]-3-(methylamino)-5-phenyl-2-cyclohexen-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the cyclohexenone ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the phenyl and diethoxyphenyl groups: These groups can be introduced through Friedel-Crafts acylation reactions.
Acetylation and methylamination: The acetyl group can be introduced using acetyl chloride in the presence of a Lewis acid catalyst, followed by methylamination using methylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(3,4-Diethoxyphenyl)acetyl]-3-(methylamino)-5-phenyl-2-cyclohexen-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or amino groups using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[2-(3,4-Diethoxyphenyl)acetyl]-3-(methylamino)-5-phenyl-2-cyclohexen-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[2-(3,4-Diethoxyphenyl)acetyl]-3-(methylamino)-5-phenyl-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(3,4-Dimethoxyphenyl)acetyl]-3-(methylamino)-5-phenyl-2-cyclohexen-1-one
- 2-[2-(3,4-Diethoxyphenyl)acetyl]-3-(ethylamino)-5-phenyl-2-cyclohexen-1-one
Uniqueness
2-[2-(3,4-Diethoxyphenyl)acetyl]-3-(methylamino)-5-phenyl-2-cyclohexen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
(2Z)-2-[2-(3,4-diethoxyphenyl)-1-hydroxyethylidene]-3-methylimino-5-phenylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4/c1-4-29-23-12-11-17(14-24(23)30-5-2)13-21(27)25-20(26-3)15-19(16-22(25)28)18-9-7-6-8-10-18/h6-12,14,19,27H,4-5,13,15-16H2,1-3H3/b25-21-,26-20? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFCAPWEFCNFNA-RQFZHIAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=C2C(=NC)CC(CC2=O)C3=CC=CC=C3)O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C/C(=C/2\C(=NC)CC(CC2=O)C3=CC=CC=C3)/O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
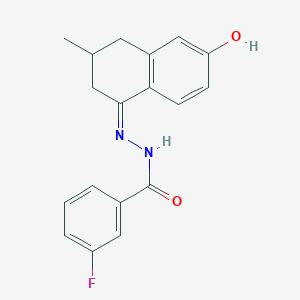
![2-[(4-isopropyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B6065663.png)
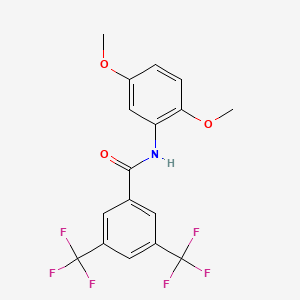
![N-[1-(2-phenylethyl)-3-piperidinyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6065677.png)
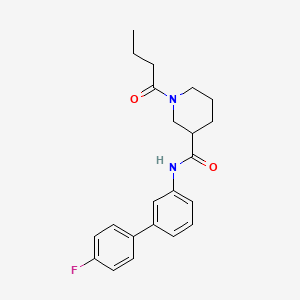
![2-[4-(Oxan-4-yl)-1-(2-phenylethyl)piperazin-2-yl]ethanol](/img/structure/B6065709.png)
![N-(4-CHLORO-2-METHYLPHENYL)-2-{[6-OXO-4-(TRIFLUOROMETHYL)-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B6065710.png)
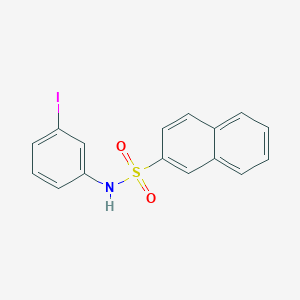
![1-[(4-chlorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B6065729.png)
![N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B6065740.png)
![N-[3-(methylthio)phenyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6065750.png)
![1-[1-(3-cyclopentylpropyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6065755.png)
![2-(1-piperidinyl)-6-(3-pyridinylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B6065758.png)
